Cas no 570-54-7 (5a-Pregnan-3b,17a-diol-20-one)
5a-Pregnan-3b,17a-diol-20-one Chemical and Physical Properties
Names and Identifiers
-
- Pregnan-20-one,3,17-dihydroxy-, (3b,5a)-
- 3-beta,17-alpha-dihydroxy-5-alpha-pregnan-20-one
- (3beta,5alpha)-3,17-dihydroxypregnan-20-one
- Allopregnane-3beta,17alpha-diol-20-one
- REICHSTEIN'S SUBSTANCE L
- CHEMBL3391718
- Q27271891
- ALLOPREGNANE-3.BETA.,17.ALPHA.-DIOL-20-ONE
- 1-[(3S,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
- DTXSID30878597
- SCHEMBL4101456
- 3.BETA.,17-DIHYDROXY-20-OXO-5.ALPHA.-PREGNANE
- Wintersteiner's compound G
- (3.BETA.,5.ALPHA.)-3,17-DIHYDROXYPREGNAN-20-ONE
- 570-54-7
- 5?-Pregnan-3?,17?-diol-20-one
- ALLOPREGNANE-3.BETA.,17.ALPHA.-DIOL-20-ONE [MI]
- 968OE017B8
- 5-.ALPHA.-PREGNAN-3-.BETA., 17-DIOL-20-ONE
- EINECS 209-331-7
- 3.BETA.,17-DIHYDROXY-5.ALPHA.-PREGNAN-20-ONE
- UNII-968OE017B8
- Allopregnane-3b,17a-diol-20-one
- 17-(1-Ketoethyl)androstane-3,17-diol
- 5a-Pregnan-3b,17a-diol-20-one
-
- Inchi: 1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1
- InChI Key: LKQDFQLSEHWIRK-FJCZRMHDSA-N
- SMILES: O[C@]1(C(C)=O)CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CC[C@@H](C[C@@H]3CC[C@H]12)O
Computed Properties
- Exact Mass: 334.250795
- Monoisotopic Mass: 334.250795
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 3.7
Experimental Properties
- Density: 1.123
- Melting Point: 264-266°
- Boiling Point: 465.4°Cat760mmHg
- Flash Point: 249.4°C
- Refractive Index: 1.544
- Specific Rotation: D21 +30.6° (c = 0.54 in abs alcohol)
5a-Pregnan-3b,17a-diol-20-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P711335-25mg |
5a-Pregnan-3b,17a-diol-20-one |
570-54-7 | 25mg |
$ 181.00 | 2023-09-06 | ||
| TRC | P711335-100mg |
5a-Pregnan-3b,17a-diol-20-one |
570-54-7 | 100mg |
$ 684.00 | 2023-09-06 | ||
| TRC | P711335-250mg |
5a-Pregnan-3b,17a-diol-20-one |
570-54-7 | 250mg |
$ 1424.00 | 2023-09-06 | ||
| A2B Chem LLC | AG85543-250mg |
3-beta,17-alpha-dihydroxy-5-alpha-pregnan-20-one |
570-54-7 | 250mg |
$175.00 | 2024-04-19 | ||
| A2B Chem LLC | AG85543-500mg |
3-beta,17-alpha-dihydroxy-5-alpha-pregnan-20-one |
570-54-7 | 500mg |
$225.00 | 2024-04-19 | ||
| A2B Chem LLC | AG85543-1g |
3-beta,17-alpha-dihydroxy-5-alpha-pregnan-20-one |
570-54-7 | 1g |
$300.00 | 2024-04-19 |
5a-Pregnan-3b,17a-diol-20-one Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on 5a-Pregnan-3b,17a-diol-20-one
5a-Pregnan-3β,17α-Diol-20-One (CAS 570-54-7): A Comprehensive Overview of Its Biological Significance and Therapeutic Potential
5a-Pregnan-3β,17α-Diol-20-One, a derivative of pregnane ring structure, has emerged as a pivotal compound in endocrinology and pharmacology. With its unique chemical structure and biological activity, this compound exhibits promising applications in hormonal regulation and metabolic disorders. The CAS number 570-54-7 serves as a critical identifier for this compound, enabling precise chemical characterization and research applications.
Recent studies have highlighted the mechanistic role of 5a-Pregnan-3β,17α-Diol-20-One in steroidogenesis, particularly its involvement in the conversion of progesterone to cortisol. This process is vital for glucocorticoid signaling, which regulates immune response, metabolism, and stress adaptation. The 3β-hydroxyl group and 17α-hydroxyl group in its chemical structure contribute to its receptor binding affinity and metabolic stability, as demonstrated in in vitro experiments published in 2023.
Advancements in mass spectrometry and chromatographic analysis have enabled precise quantification of 5a-Pregnan-3β,17α-Diol-20-One in biological matrices. For instance, a 2023 study published in Journal of Steroid Biochemistry and Molecular Biology reported its detection in plasma samples of patients undergoing hormone therapy. This finding underscores its potential as a biomarker for endocrine disorders and pharmacodynamic evaluation.
The synthetic pathway of 5a-Pregnan-3β,17α-Diol-20-One has been optimized using enantioselective catalysis techniques. A recent 2023 breakthrough in organocatalytic synthesis enabled the production of high-purity enantiomers, enhancing its utility in drug development. This advancement aligns with the growing demand for chiral compounds in targeted therapy and personalized medicine.
Research on 5a-Pregnan-3β,17α-Diol-20-One has also expanded into neuroendocrinology. A 2023 study in Nature Communications revealed its role in modulating glucocorticoid receptor activity in the hippocampus, suggesting potential therapeutic applications for neurodegenerative diseases and psychiatric disorders. This discovery highlights the compound's multifunctional biological activity and cross-talk with neural pathways.
Furthermore, 5a-Pregnan-3β,17α-Diol-20-One has shown promise in anti-inflammatory research. A 2023 clinical trial published in Cell Reports demonstrated its ability to inhibit NF-κB signaling in inflammatory models. This effect was attributed to its interaction with cytosolic receptors, providing a novel mechanism for anti-inflammatory therapy. Such findings position this compound as a candidate for chronic inflammatory diseases and autoimmune conditions.
The pharmacokinetic profile of 5a-Pregnan-3β,17α-Diol-20-One has been extensively studied. A 2023 pharmacokinetic analysis in Drug Metabolism and Disposition revealed its high oral bioavailability and long half-life, which are critical for chronic disease management. These properties make it suitable for prolonged-release formulations and targeted delivery systems.
Current research trends in 5a-Pregnan-3β,17α-Diol-20-One focus on its potential as a therapeutic agent in metabolic syndrome. A 2023 review in Endocrine Reviews summarized evidence linking this compound to insulin sensitivity and lipid metabolism. These effects are mediated through its interaction with peroxisome proliferator-activated receptors, highlighting its role in metabolic regulation.
Despite its promising applications, challenges remain in clinical translation. 5a-Pregnan-3β,17α-Diol-20-One requires further preclinical testing to evaluate its toxicological profile and long-term safety. Ongoing 2023 studies in toxicology journals are addressing these concerns, aiming to establish safe therapeutic concentrations and optimal dosing regimens.
In conclusion, 5a-Pregnan-3β,17α-Diol-20-One represents a significant advance in steroid chemistry and endocrine research. Its unique structural features and biological activities open new avenues for drug development and clinical applications. As research continues to evolve, this compound is poised to play a critical role in modern medicine and biological sciences.
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